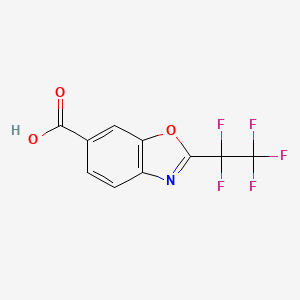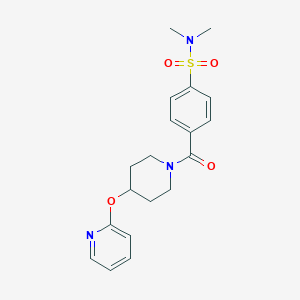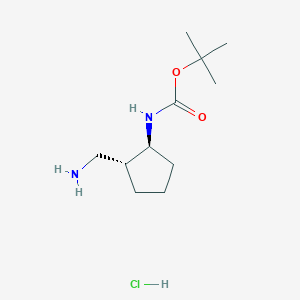
tert-butyl ((1S,2R)-2-(aminomethyl)cyclopentyl)carbamate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “tert-butyl ((1S,2R)-2-(aminomethyl)cyclopentyl)carbamate hydrochloride” is a complex organic molecule. It contains a tert-butyl group, which is a type of alkyl group commonly used in organic chemistry due to its unique reactivity pattern . The compound also contains a cyclopentyl group, which is a cyclic alkane, and an aminomethyl group, which is a functional group containing a nitrogen atom. The presence of these groups suggests that this compound could have interesting chemical properties and potential applications.
Synthesis Analysis
While specific synthesis methods for this compound are not available in the search results, the synthesis of similar compounds often involves the use of flow microreactor systems . These systems can enable more efficient, versatile, and sustainable chemical reactions .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out. The tert-butyl group in particular is known for its unique reactivity pattern .Applications De Recherche Scientifique
Enantioselective Synthesis
- The compound serves as a crucial intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, highlighting its importance in the field of nucleoside analogues and potentially in antiviral and anticancer drug development (Ober et al., 2004).
Synthesis of Spirocyclopropanated Analogues
- It has been used in the synthesis of spirocyclopropanated analogues of the insecticides Thiacloprid and Imidacloprid, indicating its utility in creating novel agrochemicals (Brackmann et al., 2005).
Crystal Structures and Hydrogen/Halogen Bonds
- Research on tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate, related compounds, has contributed to understanding crystal structures and the interplay of hydrogen and halogen bonds, which is critical for material science and molecular engineering (Baillargeon et al., 2017).
Stereoselective Synthesis of Stereosiomers
- The compound has been used in the stereoselective synthesis of six stereoisomers of tert-butyl ((1R, 2S, 5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate, demonstrating its role in the development of chiral molecules with potential pharmaceutical applications (Wang et al., 2017).
Intermediate for Biologically Active Compounds
- Its analogues have been identified as important intermediates in the synthesis of biologically active compounds like omisertinib (AZD9291), underscoring its significance in medicinal chemistry and drug development (Zhao et al., 2017).
Orientations Futures
Propriétés
IUPAC Name |
tert-butyl N-[(1S,2R)-2-(aminomethyl)cyclopentyl]carbamate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2.ClH/c1-11(2,3)15-10(14)13-9-6-4-5-8(9)7-12;/h8-9H,4-7,12H2,1-3H3,(H,13,14);1H/t8-,9+;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNKVUOOMKHRFGI-RJUBDTSPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC1CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCC[C@@H]1CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl ((1S,2R)-2-(aminomethyl)cyclopentyl)carbamate hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Methoxy-6-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-2-phenylpyridazin-3-one](/img/structure/B2539300.png)
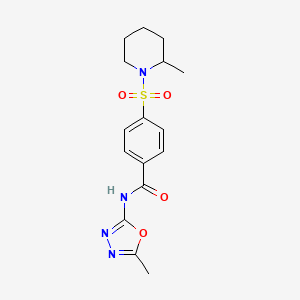

![7-benzyl-1,3-dimethyl-6-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2539306.png)

![N-[[4-(4-ethoxyphenyl)-5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2539308.png)

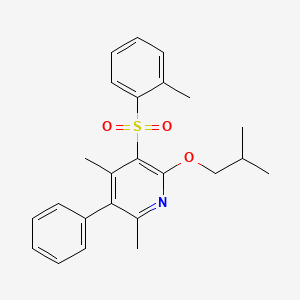
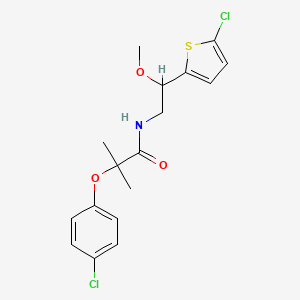
![4-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylbenzenesulfonamide](/img/structure/B2539314.png)
